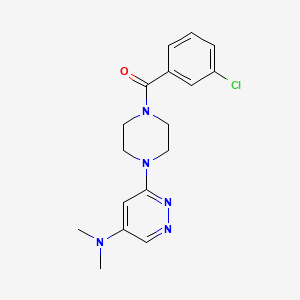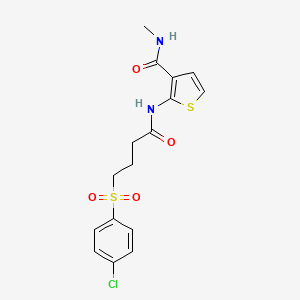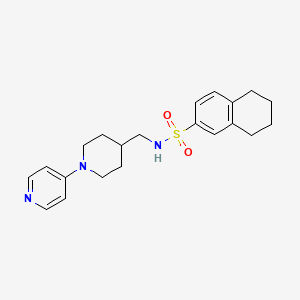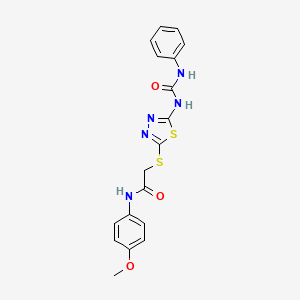
(3-Chlorophenyl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chlorophenyl)(4-(5-(dimethylamino)pyridazin-3-yl)piperazin-1-yl)methanone, also known as DSP-0337, is a novel small molecule that has been synthesized for scientific research purposes. This compound belongs to the class of piperazine-based drugs, which have been shown to have potential therapeutic benefits in a range of diseases.
Scientific Research Applications
Anticancer and Antituberculosis Potential
Research indicates the potential of certain derivatives of this compound in combating cancer and tuberculosis. A study by Mallikarjuna, Padmashali, & Sandeep (2014) synthesized derivatives exhibiting significant in vitro anticancer and antituberculosis activities. Specifically, some compounds showed effectiveness against the human breast cancer cell line MDA-MB-435 and the M. tb h37Rv strain, indicating their therapeutic potential.
Antimicrobial and Anticancer Agents
Another study focused on the development of novel derivatives with antimicrobial and anticancer properties. Hafez, El-Gazzar, & Al-Hussain (2016) synthesized a series of derivatives, some of which displayed higher anticancer activity than the reference drug doxorubicin, alongside strong antimicrobial activity. This highlights the compound's utility in drug development for both cancer and infectious diseases.
Development of Antimicrobial Agents
Patel, Agravat, & Shaikh (2011) conducted a study to synthesize new pyridine derivatives, including those similar to the compound , for antimicrobial purposes. Their research, detailed in Patel, Agravat, & Shaikh (2011), showed that these compounds had variable and modest activity against bacteria and fungi, suggesting potential applications in developing new antimicrobial drugs.
Potential in Anticancer and Antimicrobial Therapy
Katariya, Vennapu, & Shah (2021) investigated the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, closely related to the compound . Their study, found in Katariya, Vennapu, & Shah (2021), revealed that these compounds have potent anticancer and antimicrobial properties, further reinforcing the potential of these derivatives in medicinal chemistry.
Antimicrobial Activity of Thiazole and Piperazine Derivatives
Mhaske, Shelke, Raundal, & Jadhav (2014) explored the antimicrobial activity of thiazole and piperazine derivatives, closely related to the compound . The results, documented in Mhaske, Shelke, Raundal, & Jadhav (2014), demonstrated moderate to good antimicrobial activity, indicating potential applications in developing new antimicrobial agents.
Mechanism of Action
Target of Action
Similar compounds containing indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Similar compounds have been associated with a broad range of biological activities, suggesting that they may impact multiple biochemical pathways .
Pharmacokinetics
It is noted that piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
(3-chlorophenyl)-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-21(2)15-11-16(20-19-12-15)22-6-8-23(9-7-22)17(24)13-4-3-5-14(18)10-13/h3-5,10-12H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBOIFXYBTYBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2431733.png)



![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2431739.png)
![N-ethyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2431740.png)
![1'-Ethyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2431742.png)
![5-(3-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2431745.png)
![N-(2-(3-chlorophenyl)-2-methoxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2431746.png)



![N-[1-(3-Propan-2-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2431754.png)
